1-Boc-4-bromo-3-cyanoacetylindole
Overview
Description
1-Boc-4-bromo-3-cyanoacetylindole is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. The compound’s structure includes a tert-butoxycarbonyl (Boc) protecting group, a bromine atom, and a cyanoacetyl group attached to the indole core. This unique combination of functional groups makes it a valuable intermediate in organic synthesis and drug discovery .
Preparation Methods
The synthesis of 1-Boc-4-bromo-3-cyanoacetylindole typically involves several steps:
Starting Material: The synthesis begins with an indole derivative, such as 4-bromoindole.
Protection: The indole nitrogen is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Cyanoacetylation: The protected indole undergoes cyanoacetylation, where a cyanoacetyl group is introduced at the 3-position of the indole ring.
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity, such as using specific solvents, catalysts, and temperature controls.
Chemical Reactions Analysis
1-Boc-4-bromo-3-cyanoacetylindole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can participate in nucleophilic substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Deprotection: The Boc protecting group can be removed under acidic conditions to reveal the free amine group, allowing further functionalization.
Cycloaddition Reactions: The indole core can participate in cycloaddition reactions, forming diverse heterocyclic frameworks.
Common reagents used in these reactions include palladium catalysts for coupling reactions, acids for deprotection, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-4-bromo-3-cyanoacetylindole has several scientific research applications:
Drug Discovery: As an intermediate in the synthesis of indole-based drug candidates, it is used to develop new pharmaceuticals with potential therapeutic properties.
Molecular Recognition: The bromo substituent can participate in halogen bonding interactions, making it useful in designing targeted ligands for biological targets.
Chemical Biology:
Mechanism of Action
The mechanism of action of 1-Boc-4-bromo-3-cyanoacetylindole depends on its specific application. In drug discovery, the compound’s indole core can interact with multiple biological targets, such as enzymes and receptors, through various binding interactions. The cyanoacetyl group can act as a reactive site for further modifications, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Boc-4-bromo-3-cyanoacetylindole can be compared with other indole derivatives, such as:
1-Boc-6-bromo-3-cyanoacetylindole: Similar structure but with the bromine atom at the 6-position, affecting its reactivity and binding properties.
4-bromo-3-cyanoacetylindole: Lacks the Boc protecting group, making it more reactive but less selective in certain reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and selectivity, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 4-bromo-3-(2-cyanoacetyl)indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-16(2,3)22-15(21)19-9-10(13(20)7-8-18)14-11(17)5-4-6-12(14)19/h4-6,9H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURJGGAMMLKXNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701163676 | |
Record name | 1,1-Dimethylethyl 4-bromo-3-(2-cyanoacetyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701163676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171917-34-2 | |
Record name | 1,1-Dimethylethyl 4-bromo-3-(2-cyanoacetyl)-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171917-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-bromo-3-(2-cyanoacetyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701163676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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